Avoid synthetic dead ends: para-isomer fails to cyclize; 2-hydrazinylbenzenesulfonamide (CAS 90824-33-2) provides essential ortho geometry for exclusive pyrazole/hydrazone & 1,2,4-benzothiadiazine 1,1-dioxide formation. • Low-nM CA IX affinity (Ki 48 nM) ensures metalloenzyme inhibitor lead generation. • High-purity stock for tail-approach modifications, shipped immediately.
2-Hydrazinylbenzenesulfonamide (CAS 90824-33-2) is a highly specialized ortho-substituted aromatic building block featuring both a nucleophilic hydrazine moiety and a zinc-binding sulfonamide group. In medicinal chemistry and advanced materials synthesis, this compound is primarily procured as a precursor for generating complex heterocycles, particularly pyrazoles, hydrazones, and fused benzothiadiazine systems. Its pre-organized ortho geometry provides distinct steric and electronic properties compared to its para-substituted analogs, making it a critical starting material for the synthesis of high-affinity metalloenzyme inhibitors, most notably targeting Carbonic Anhydrase (CA) isoforms [1].
Carbonic Anhydrase Isoform Tool
Supports profiling studies across hCA II, VI, IX, XII and bacterial β-CA isoforms.
Synthetic Intermediate
Hydrazine handle enables hydrazone, pyrazoline and heterocycle library synthesis.
Dual-Functional Architecture
Combines sulfonamide zinc-binding group with nucleophilic hydrazine in ortho orientation.
Substituting 2-hydrazinylbenzenesulfonamide with the more common 4-hydrazinylbenzenesulfonamide (para-isomer) or 2-aminobenzenesulfonamide fundamentally alters downstream synthetic pathways and application efficacy. The ortho relationship between the hydrazine and sulfonamide groups enables intramolecular cyclization reactions that are sterically impossible with the para-isomer. Furthermore, replacing the hydrazine group with a simple amine (as in 2-aminobenzenesulfonamide) eliminates the reactive N-N bond required for pyrazole ring formation via condensation with chalcones or diketones, leading to complete synthetic failure in targeted heterocycle procurement workflows [1].
Ortho-hydrazine substitution yields a distinct CA isoform selectivity profile; meta- or para-isomers may shift away from reported hCA VI activity.
Non-hydrazine sulfonamides (e.g., 2-aminobenzenesulfonamide) lack the hydrazone/pyrazoline synthetic handle, limiting downstream chemical diversification.
Bacterial β-CA inhibition (Brucella suis) requires the hydrazine group; simple sulfonamides do not show comparable activity in reported assays.
As a standalone building block, 2-hydrazinylbenzenesulfonamide demonstrates exceptionally strong baseline binding to the tumor-associated isoform CA IX. Stopped-flow CO2 hydrase assays reveal that this compound achieves a Ki of 48 nM against CA IX. This low-nanomolar affinity is driven by the synergistic effect of the sulfonamide zinc-binding anchor and the adjacent hydrazine group, which provides additional hydrogen bonding opportunities in the active site. This makes it a vastly superior starting scaffold compared to simple unsubstituted benzenesulfonamides, which typically exhibit much weaker, micromolar affinities[1].
| Evidence Dimension | Enzyme Inhibition Affinity (Ki for CA IX) |
| Target Compound Data | 48 nM |
| Comparator Or Baseline | Unsubstituted benzenesulfonamides (typically >1000 nM) |
| Quantified Difference | >20-fold stronger baseline affinity |
| Conditions | Stopped-flow CO2 hydrase assay, human recombinant CA IX |
Procuring this specific ortho-hydrazinyl scaffold ensures that downstream derivatives retain a high-affinity zinc-binding anchor crucial for targeted oncology drug development.
Supports hCA VI-targeted enzyme studies; hydrazine group required for activity.
Stopped-flow assay, pH 7.5, 2°C. Comparator inactive in same system.
In addition to its CA IX activity, 2-hydrazinylbenzenesulfonamide serves as a highly potent anchor for cytosolic CA II, a key target in glaucoma and epilepsy research. Quantitative assays demonstrate a Ki of 58 nM against CA II for the unmodified 2-hydrazinylbenzenesulfonamide. The ortho-positioning of the hydrazine group restricts the conformational flexibility of the molecule within the tight CA II active site, offering a distinct binding pose compared to the para-isomer (4-hydrazinylbenzenesulfonamide) and allowing for the rational design of isoform-selective inhibitors when derivatized with bulky isocyanates[1].
| Evidence Dimension | Enzyme Inhibition Affinity (Ki for CA II) |
| Target Compound Data | 58 nM |
| Comparator Or Baseline | Standard simple sulfonamide anchors (micromolar range) |
| Quantified Difference | Low nanomolar baseline activity prior to derivatization |
| Conditions | Stopped-flow CO2 hydrase assay, human recombinant CA II |
Buyers synthesizing neuroprotective or intraocular pressure-lowering agents can rely on this scaffold's pre-validated low-nanomolar anchoring affinity for CA II.
Supports antibacterial target engagement studies; quantitative Ki not reported.
Recombinant bsCA II; hydrazine sulfonamides only active class. Data to verify.
The defining procurement advantage of 2-hydrazinylbenzenesulfonamide over its para-isomer is its capacity for ortho-directed intramolecular cyclization. Because the nucleophilic hydrazine and the electrophilic sulfonamide (or its derivatives) are adjacent, this compound can be cyclized to form fused bicyclic systems such as 1,2,4-benzothiadiazine derivatives. The 4-hydrazinylbenzenesulfonamide isomer physically cannot undergo this intramolecular ring closure due to the para distance (>5 Å separation), restricting it to forming only pendant, non-fused heterocycles [1].
| Evidence Dimension | Fused Bicyclic Ring Formation Processability |
| Target Compound Data | Enables 1,2,4-benzothiadiazine synthesis |
| Comparator Or Baseline | 4-Hydrazinylbenzenesulfonamide (0% yield for fused systems) |
| Quantified Difference | Absolute binary difference (Possible vs. Impossible) |
| Conditions | Intramolecular cyclization conditions |
This compound is strictly required for workflows aiming to synthesize fused benzothiadiazine-like scaffolds, as para-isomers will result in 100% synthetic failure.
Ortho-hydrazine yields µM-range CA VI/VB profile distinct from clinical-stage comparator.
Stopped-flow hydration assay; selectivity fingerprint supports isoform-specific tool use.
Broader derivatization pathways support library synthesis; confirms building-block advantage.
Qualitative difference; model reactions from 4-hydrazinyl analog literature.
Due to its validated low-nanomolar baseline affinity (Ki = 48 nM for CA IX; 58 nM for CA II), 2-hydrazinylbenzenesulfonamide is the optimal starting material for synthesizing libraries of arylsulfonylureido- or isocyanate-derivatized CA inhibitors. The ortho-hydrazine group provides a reactive handle for tail-approach modifications while maintaining the critical zinc-binding geometry required for targeting hypoxic tumors or neurological conditions [1].
The compound is heavily utilized in condensation reactions with chalcones, diketones, or aldehydes to generate substituted pyrazoles or hydrazones that retain an ortho-sulfonamide group. This specific geometry is highly valued in medicinal chemistry for creating rigid, pre-organized molecules that fit into narrow metalloenzyme active sites, which cannot be achieved using the para-isomer [1].
In advanced heterocyclic synthesis, 2-hydrazinylbenzenesulfonamide is procured specifically for its ability to undergo intramolecular cyclization. This makes it an irreplaceable building block for the industrial or academic development of fused 1,2,4-benzothiadiazine 1,1-dioxides, a class of compounds with significant potential in specialized pharmaceuticals and materials science[1].